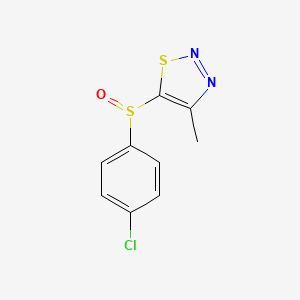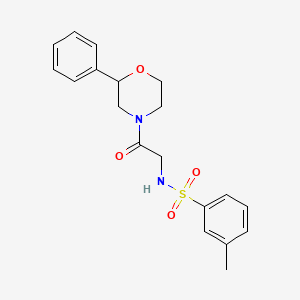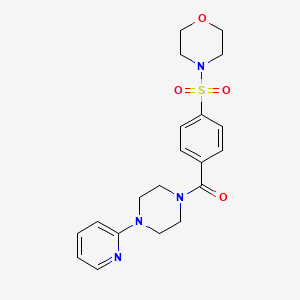
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, commonly referred to as MSPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. MSPPO is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用機序
MSPPO exerts its effects by binding to specific enzymes and receptors, leading to the inhibition of their activity. For example, MSPPO binds to PDE5 and PDE10, leading to increased levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), respectively. This results in vasodilation and increased blood flow, which may be beneficial in the treatment of cardiovascular diseases. MSPPO also binds to dopamine D2 receptors, leading to the inhibition of dopamine release and neurotransmission.
生化学的および生理学的効果
MSPPO has been shown to exhibit various biochemical and physiological effects, including vasodilation, increased blood flow, and inhibition of dopamine release and neurotransmission. These effects may be beneficial in the treatment of various diseases, including cardiovascular diseases and neurological disorders.
実験室実験の利点と制限
One advantage of using MSPPO in lab experiments is its ability to selectively target specific enzymes and receptors, leading to specific biochemical and physiological effects. However, one limitation is the potential for off-target effects, which may lead to unwanted side effects.
将来の方向性
There are several future directions for the study of MSPPO. One area of research is the development of MSPPO derivatives with improved potency and selectivity. Another area of research is the investigation of MSPPO as a PET imaging agent for the diagnosis of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MSPPO and its potential applications in drug discovery and development.
合成法
MSPPO can be synthesized using various methods, including the reaction of 4-(pyridin-2-yl)piperazine with 4-bromo-1-(morpholin-4-ylsulfonyl)benzene, followed by the addition of sodium hydride and 4-chlorobenzaldehyde. Another method involves the reaction of 4-(pyridin-2-yl)piperazine with 4-bromo-1-(morpholin-4-ylsulfonyl)benzene, followed by the addition of 4-chlorobenzaldehyde and potassium carbonate. Both methods yield MSPPO in good yields and purity.
科学的研究の応用
MSPPO has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), phosphodiesterase 10 (PDE10), and dopamine D2 receptors. MSPPO has also been investigated for its potential use as a positron emission tomography (PET) imaging agent for the diagnosis of various diseases, including Alzheimer's disease.
特性
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-20(23-11-9-22(10-12-23)19-3-1-2-8-21-19)17-4-6-18(7-5-17)29(26,27)24-13-15-28-16-14-24/h1-8H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQQXRVQVPFVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

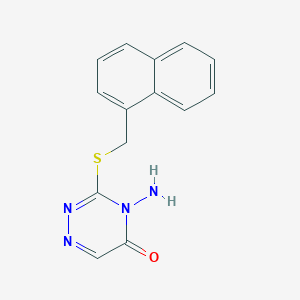
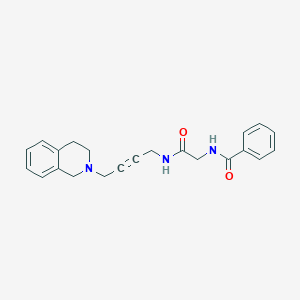
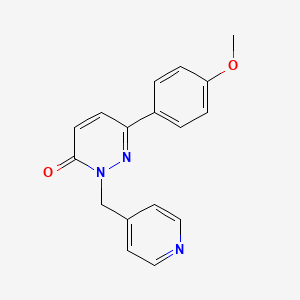
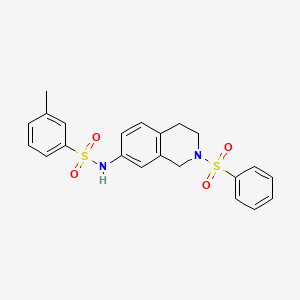
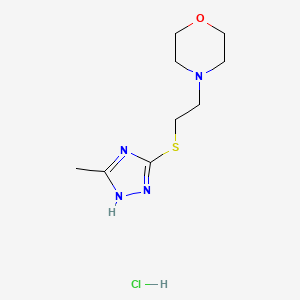
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2451903.png)
![8-(3-Chloro-4-methylphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2451904.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2451907.png)
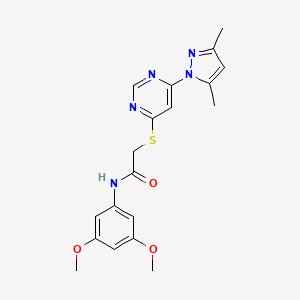
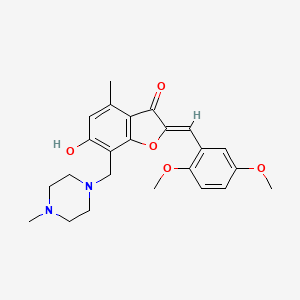
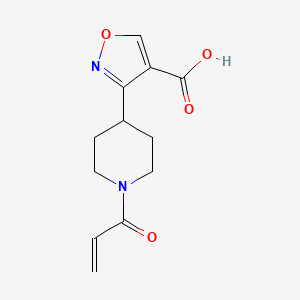
![5-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2451913.png)
